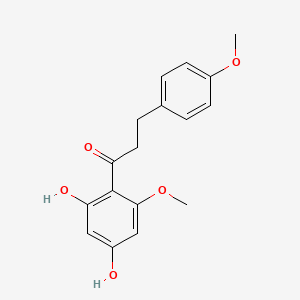

2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone

Übersicht

Beschreibung

2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone is a dihydrochalcone compound isolated from the plant Iryanthera juruensis Warb. This compound has garnered attention due to its cytotoxic properties, particularly in cancer research. It is a major metabolite when tested against various cancer cell lines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthetic routes for 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone typically involve the use of starting materials such as chalcones or related compounds. The reaction conditions may include the use of strong bases or acids, and the reactions are often carried out under controlled temperatures and pressures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and other specialized equipment. The process would be optimized for yield and purity, ensuring that the compound meets the required standards for research and potential therapeutic use.

Analyse Chemischer Reaktionen

Types of Reactions: 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Wissenschaftliche Forschungsanwendungen

2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone is a naturally occurring dihydrochalcone found in organisms such as Iryanthera sagotiana and Iryanthera hostmannii . Research has explored its potential pharmacological applications, particularly in cancer treatment and as an anti-inflammatory agent .

Anti-Cancer Applications

Inhibition of Breast Cancer Cell Growth: A study has indicated that 2′,4-Dihydroxy-4′,6′-dimethoxy chalcone (DDC) isolated from Chromolaena tacotana can inhibit breast cancer cell growth through autophagy and mitochondrial apoptosis .

Cytotoxic Activity: 2′,4-Dihydroxy-4′,6′-Dimethoxychalcone has demonstrated cytotoxic activity against breast cancer cells . The concentration required to reduce cell viability by 50% (IC50) was determined by treating cells with varying concentrations of DDC and measuring absorbance .

Cell Cycle Progression: Studies on the effects of 2′,4-Dihydroxy-4′,6′-dimethoxychalcone on cell cycle progression in breast cancer cells showed that the compound influences the cell cycle . Combretastatin A-4, Doxorubicin, and Paclitaxel were used as positive controls for G2/M and G0/G1 cell cycle arrest, respectively .

Anti-Inflammatory Activity

Inhibition of Inflammatory Mediators: Research suggests that 4',6'-dihydroxy-2',4-dimethoxy-5'-(2''-hydroxybenzyl)dihydrochalcone and 4',6'-Dihydroxy-2',4-dimethoxydihydrochalcone possess anti-inflammatory activity by inhibiting the release or synthesis of various inflammatory mediators .

Anti-Diabetic Potential

Hypoglycemic Effect: Studies have explored the hypoglycemic effects of chalcone derivatives. In male mice with type 2 diabetes, 2′, 4′-dihydroxy-4-methoxydihydrochalcone (DMC-2) exhibited a hypoglycemic effect comparable to that of metformin at doses of 200–300 mg/kg/day .

Anti-Bacterial Applications

Several chalcone derivatives have demonstrated activity against Gram-positive and Gram-negative bacterial species . 3,2′-Dihydroxy-2,4,4′,6′-tetramethoxychalcone, 2′-hydroxy-2,4,4′,6′-tetramethoxychalcone and 2′-hydroxy-2,3,4,4′,6′-pentamethoxychalcone were shown to be active against Staphylococcus aureus .

Spectroscopic Data

The following tables summarize the NMR data for 2',4-Dihydroxy-4,6-dimethoxydihydrochalcone :

Table 1: NMR data for 2′,4-Dihydroxy-4′,6′-Dimethoxy-Chalcone

| Position | NMR | Displacement Analysis |

|---|---|---|

| δH (J in Hz) | δC (ppm) | |

| C-1 | 127.1 | |

| C-2 | 7.64 (2H, dd, J = 2.4 Hz) | 130.5 |

| C-3 | 6.94 (2H, dd, J = 2.4 Hz) | 115.93 |

| C-4 | 159.83 | |

| C-5 | 6.94 (2H, dd, J = 2.4 Hz) | 115.93 |

| C-6 | 7.64 (2H, dd, J = 2.4 Hz) | 130.5 |

| C-α | 7.78 (1H, d, J = 15.5 Hz) | 124.15 |

Table 2: NMR data for 4',6'-Dihydroxy-2',4-dimethoxydihydrochalcone (2)

| Position | * δ 1H (J Hz) | δ 13C (DEPT) |

|---|---|---|

| 1 | 133.72 (C) | |

| 2 | 7.18 m | 129.37 (CH) |

| 3 | 6.87 dd (2.07, 6.6) | 113.87 (CH) |

| 4(OCH3) | 3.82s | 157.88 (C) |

Wirkmechanismus

The mechanism by which 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone exerts its effects involves its interaction with cellular targets. The compound may bind to specific proteins or enzymes within cancer cells, leading to cell death or inhibition of cell growth. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may interfere with key cellular processes such as DNA replication and cell division.

Vergleich Mit ähnlichen Verbindungen

2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone is unique in its structure and biological activity compared to other dihydrochalcones. Similar compounds include:

Chalcone: The parent compound from which dihydrochalcones are derived.

Flavonoids: A class of compounds with similar biological activities, including antioxidant and anti-inflammatory properties.

Isoflavones: Another class of compounds with estrogenic activity and potential health benefits.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Biologische Aktivität

2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone (C₁₇H₁₈O₅) is a member of the flavonoid family, specifically classified as a dihydrochalcone. This compound is characterized by its unique hydroxyl and methoxy substitutions, which enhance its biological activity and potential therapeutic applications. It has been isolated from various plant sources, including Iryanthera juruensis and Iryanthera sagotiana, and exhibits a molecular weight of approximately 302.32 g/mol.

Anti-Inflammatory Properties

Research has demonstrated that this compound possesses significant anti-inflammatory activity. In experiments assessing its effects on edema formation, the compound showed notable inhibitory effects comparable to standard anti-inflammatory drugs like phenylbutazone. At a dosage of 1 mg/ear, it effectively reduced inflammation across various time points.

Anticancer Activity

This compound has also been investigated for its cytotoxic properties against cancer cell lines. Specifically, it has been shown to enhance TRAIL-mediated apoptosis in prostate cancer cells (LNCaP), indicating its potential role in cancer chemoprevention. The cytotoxicity was evaluated using MTT and LDH assays, highlighting its ability to augment TRAIL-induced cell death .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation.

- Induction of Apoptosis : It enhances apoptotic pathways in cancer cells through the activation of TRAIL receptors.

- Antioxidant Activity : Like many flavonoids, this compound may exhibit antioxidant properties that contribute to its protective effects against cellular damage.

Comparative Analysis with Similar Compounds

The following table summarizes some similar compounds and their unique features compared to this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone | Dihydrochalcone | Strong anticancer activity |

| Dihydroquercetin | Flavonoid derivative | Potent antioxidant properties |

| Pinocembrin | Flavonoid | Neuroprotective effects |

| Luteolin | Flavonoid | Anti-inflammatory and anticancer effects |

The distinct arrangement of hydroxyl and methoxy groups in this compound contributes to its unique biological profile, making it a subject of ongoing research for therapeutic applications.

Study on Anti-inflammatory Activity

A study published in Pharmacology found that the compound exhibited significant anti-inflammatory effects when tested on animal models. The results indicated a reduction in edema comparable to traditional anti-inflammatory medications.

Study on Anticancer Effects

In another study focused on prostate cancer cells, treatment with this compound resulted in a marked increase in apoptosis rates when combined with TRAIL therapy. This suggests potential for use in combination therapies for cancer treatment .

Synthesis and Isolation

The synthesis of this compound can be achieved through various chemical methods that allow for the production of derivatives with enhanced biological properties. Techniques such as spectral methods (NMR) have been employed for its isolation and characterization .

Eigenschaften

IUPAC Name |

1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c1-21-13-6-3-11(4-7-13)5-8-14(19)17-15(20)9-12(18)10-16(17)22-2/h3-4,6-7,9-10,18,20H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAQUVXWXIVPKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348414 | |

| Record name | 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75679-58-2 | |

| Record name | 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the natural sources of 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone and what other compounds are often found alongside it?

A1: this compound has been isolated from several plant species, particularly those belonging to the Annonaceae family. This includes the leaves of Ellipeia cuneifolia [] and the aerial parts of Goniothalamus gardneri. [] Interestingly, this compound is often found alongside other flavonoids and dihydrochalcones. For instance, in Ellipeia cuneifolia, it was isolated along with uvangoletin and 2',4',6'-trihydroxy-4-methoxy-dihydrochalcone. [] Similarly, in Goniothalamus gardneri, it was found alongside compounds like flavokawain A, 4,2',4'-trihydroxy-6'-methoxydihydrochalcone, naringenin trimethyl ether, and tsugafolin. [] This co-occurrence suggests potential synergistic bioactivities and warrants further investigation.

Q2: What is the reported cytotoxic activity of this compound?

A2: While the provided research papers [, ] focus on isolation and structural characterization, a separate study [] demonstrated the cytotoxic activity of this compound. This study tested the compound against eight human tumor cell lines and two non-tumorigenic cell lines. Although specific results weren't detailed in the abstract, the study indicates promising antiproliferative activity, highlighting the need for further research into its mechanism of action and potential therapeutic applications.

Q3: How was the structure of this compound elucidated?

A3: Researchers employed a combination of spectroscopic techniques to determine the structure of this compound. These included Nuclear Magnetic Resonance (NMR) spectroscopy, both 1D and 2D, Liquid Chromatography-Mass Spectrometry (LCMS), Ultraviolet-Visible (UV) spectroscopy, and Infrared (IR) spectroscopy. [] By analyzing the data obtained from these techniques and comparing it to existing literature, the researchers were able to confidently identify and confirm the structure of this dihydrochalcone.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.